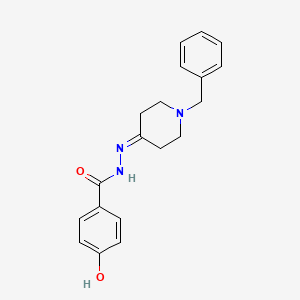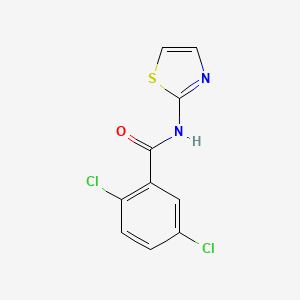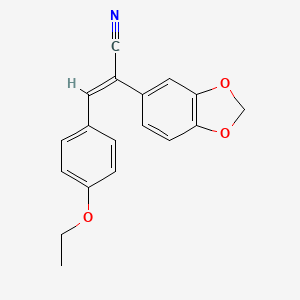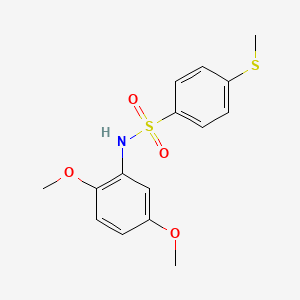![molecular formula C15H15ClN2O3S B5838034 N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide, commonly known as Bz-CS-Gly-NH2, is a synthetic compound that has gained attention for its potential applications in scientific research. This molecule belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. Bz-CS-Gly-NH2 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of Bz-CS-Gly-NH2 is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, Bz-CS-Gly-NH2 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, Bz-CS-Gly-NH2 can reduce inflammation and potentially prevent the development of certain cancers.
Biochemical and Physiological Effects:
Bz-CS-Gly-NH2 has been shown to have a range of biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, Bz-CS-Gly-NH2 has been shown to inhibit the growth and proliferation of cancer cells, by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bz-CS-Gly-NH2 in lab experiments is its high potency and selectivity. Studies have shown that it can inhibit COX-2 activity at low concentrations, without affecting the activity of other enzymes. Additionally, Bz-CS-Gly-NH2 is easy to synthesize and can be obtained in large quantities. However, one limitation of using Bz-CS-Gly-NH2 is its potential toxicity. Studies have shown that it can cause liver and kidney damage at high doses, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on Bz-CS-Gly-NH2. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, Bz-CS-Gly-NH2 may have potential applications in cancer therapy, either as a standalone treatment or in combination with other drugs. Further research is needed to fully understand the mechanism of action and potential applications of Bz-CS-Gly-NH2.
Méthodes De Synthèse
The synthesis of Bz-CS-Gly-NH2 involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of benzylamine with p-toluenesulfonyl chloride to form N-benzyl-p-toluenesulfonamide. This intermediate is then reacted with glycine to form N-benzyl-N-(p-toluenesulfonyl)glycine. Finally, the addition of 4-chlorobenzenesulfonyl chloride to this intermediate leads to the formation of Bz-CS-Gly-NH2.
Applications De Recherche Scientifique
Bz-CS-Gly-NH2 has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for various diseases. Studies have shown that Bz-CS-Gly-NH2 has anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of these diseases.
Propriétés
IUPAC Name |
2-[benzyl-(4-chlorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c16-13-6-8-14(9-7-13)22(20,21)18(11-15(17)19)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYQYRZXPNKNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5837985.png)
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5837992.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5838004.png)


![3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5838020.png)

![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
![N-(4-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5838055.png)
![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)